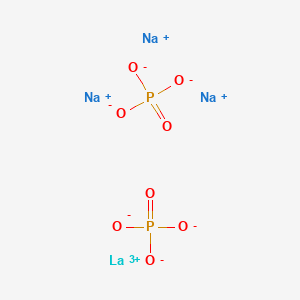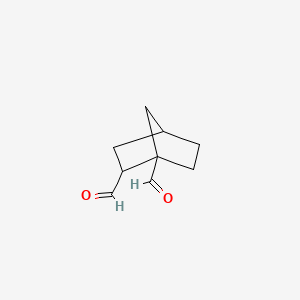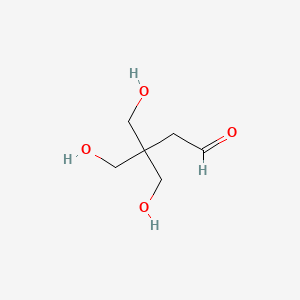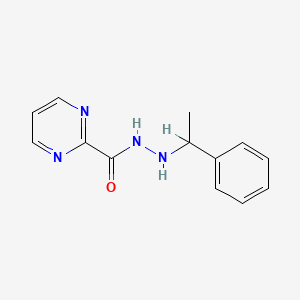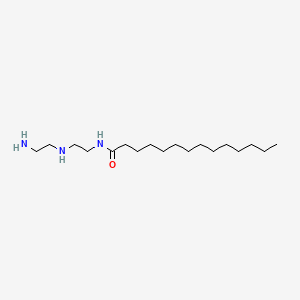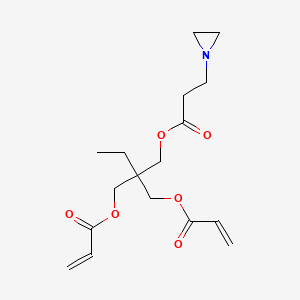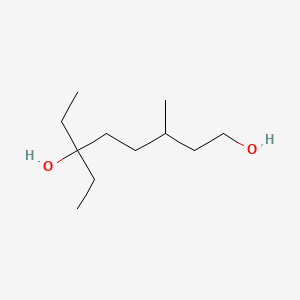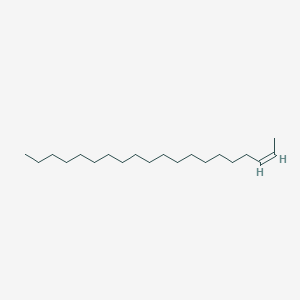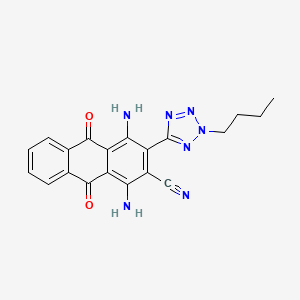![molecular formula C9H18Cl2N2NaO5PS2 B12665644 sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is a complex chemical compound with significant applications in the medical and pharmaceutical fields. It is known for its antioxidant and detoxifying properties, making it valuable in various therapeutic contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate involves multiple steps. The primary synthetic route includes the reaction of 2-chloroethylamine with phosphorus oxychloride to form an intermediate, which is then reacted with sodium 2-sulfanylethanesulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfur compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a protective agent against oxidative stress in biological systems.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. In the context of chemotherapy, it binds to and detoxifies harmful metabolites, reducing the side effects of chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-chloroethanesulfonate: Similar in structure but lacks the antioxidant properties.
Sodium 2-mercaptoethanesulfonate:
Uniqueness
Sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate is unique due to its dual functionality as both an antioxidant and a detoxifying agent. This makes it particularly valuable in medical applications where both properties are beneficial .
Eigenschaften
Molekularformel |
C9H18Cl2N2NaO5PS2 |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C7H13Cl2N2O2P.C2H6O3S2.Na/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14;3-7(4,5)2-1-6;/h4H,1-3,5-7H2;6H,1-2H2,(H,3,4,5);/q;;+1/p-1/b10-4+;; |
InChI-Schlüssel |
JBADZZYDUTXNCJ-JPRUNYMKSA-M |
Isomerische SMILES |
C1CN(P(=O)(OC1)/N=C/CCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
Kanonische SMILES |
C1CN(P(=O)(OC1)N=CCCl)CCCl.C(CS(=O)(=O)[O-])S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


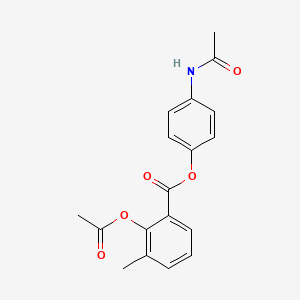
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
